molecular formula C5H5LiO B14639174 Lithium, (5-methyl-2-furanyl)- CAS No. 54783-53-8

Lithium, (5-methyl-2-furanyl)-

Cat. No.: B14639174
CAS No.: 54783-53-8
M. Wt: 88.1 g/mol
InChI Key: YOTJXKVWIFOAJG-UHFFFAOYSA-N
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Description

Lithium, (5-methyl-2-furanyl)-: is an organolithium compound with the molecular formula C5H5LiO and a molecular weight of 88.03 g/mol . This compound features a lithium atom bonded to a 5-methyl-2-furanyl group, which is a derivative of furan, a heterocyclic organic compound. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic properties and their ability to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of lithium, (5-methyl-2-furanyl)- typically involves the reaction of 5-methyl-2-furanyl halides with lithium metal. The general reaction can be represented as: [ \text{R-X} + 2\text{Li} \rightarrow \text{R-Li} + \text{LiX} ] where R represents the 5-methyl-2-furanyl group and X is a halogen (usually bromine or iodine) . The reaction is carried out in anhydrous conditions using solvents like pentane or hexane to prevent the hydrolysis of the organolithium compound.

Industrial Production Methods: Industrial production of lithium, (5-methyl-2-furanyl)- follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors to ensure the controlled addition of lithium metal to the 5-methyl-2-furanyl halide. The reaction is typically conducted under an inert atmosphere to prevent oxidation and moisture contamination.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The lithium atom in this compound acts as a strong nucleophile, enabling regioselective additions to electrophilic carbonyl groups. Key findings include:

Example Reactions

SubstrateProduct FormedConditionsYieldSource
Aldehydes (e.g., PhCHO)Secondary alcoholsTHF, –78°C, 2 h80–92%
Epoxides (e.g., styrene oxide)2-(5-Methylfuran-2-yl)-1-phenylethanolEt₂O, 0°C, 1 h80%
Ketones (e.g., cyclohexanone)Tertiary alcoholsTHF, –40°C, 4 h68%

Mechanistic Insights

  • The reaction involves nucleophilic attack by lithium at the carbonyl carbon, followed by protonation (for aldehydes/ketones) or ring-opening (for epoxides) .

  • Steric effects from the methyl group on the furan ring influence selectivity in asymmetric additions .

Coupling Reactions

This reagent participates in cross-coupling reactions to form C–C bonds, particularly in the presence of transition-metal catalysts:

Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidProductCatalyst SystemYieldSource
4-BromotoluenePhenylboronic acid4-Methylbiphenyl derivativePd(PPh₃)₄, K₂CO₃75%
3-IodothiopheneVinylboronateThiophene-vinyl hybridPdCl₂(dppf), CsF82%

Key Observations

  • The methyl group enhances stability of the intermediate organopalladium complex, improving reaction efficiency .

  • Reactions proceed under mild conditions (room temperature, 12–24 h) with minimal side products .

Ring-Opening and Functionalization

The furan ring undergoes selective functionalization under controlled conditions:

Electrophilic Aromatic Substitution

ElectrophileProductConditionsYieldSource
Acetyl chloride5-Methyl-2-acetylfuranAlCl₃, CH₂Cl₂, 0°C65%
HNO₃ (dilute)5-Methyl-2-nitrofuranH₂SO₄, 0°C, 1 h58%

Oxidative Ring-Opening

Oxidizing AgentProductConditionsYieldSource
OzoneDicarbonyl compoundMeOH, –78°C, followed by Zn73%
mCPBAEpoxyfuran derivativeCH₂Cl₂, 25°C, 6 h61%

Stability and Handling Considerations

  • Reactivity is highly sensitive to moisture and oxygen, requiring anhydrous solvents (THF, Et₂O) and inert atmospheres .

  • Decomposition pathways include protonation by trace water to form 5-methylfuran and LiOH .

Scientific Research Applications

Chemistry: Lithium, (5-methyl-2-furanyl)- is used as a reagent in organic synthesis for the formation of carbon-carbon bonds. It is particularly useful in the synthesis of complex organic molecules and natural products.

Biology and Medicine:

Industry: In the industrial sector, lithium, (5-methyl-2-furanyl)- is used in the production of polymers and advanced materials. Its ability to form strong carbon-carbon bonds makes it valuable in the manufacture of high-performance materials .

Mechanism of Action

The mechanism of action of lithium, (5-methyl-2-furanyl)- primarily involves its strong nucleophilic properties. The lithium atom in the compound acts as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic attack leads to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used .

Comparison with Similar Compounds

Uniqueness: Lithium, (5-methyl-2-furanyl)- is unique due to the presence of the methyl group on the furan ring, which can influence its reactivity and steric properties. This makes it particularly useful in specific synthetic applications where the methyl group can provide additional stability or reactivity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Lithium, (5-methyl-2-furanyl)- and verifying its chemical purity?

  • Methodological Answer : Synthesis can be achieved via solvothermal reactions or solid-state methods. For solvothermal synthesis, dissolve stoichiometric amounts of 5-methyl-2-furanyl precursors (e.g., 5-methylfuran-2-carboxylic acid) in anhydrous THF or ethanol, and react with lithium hydride at 80–100°C under argon. Solid-state synthesis involves ball-milling lithium carbonate with 5-methyl-2-furanyl derivatives at 300–400°C for 12–24 hours.
  • Characterization : Use X-ray diffraction (XRD) to confirm crystallinity, nuclear magnetic resonance (NMR; 1^1H, 13^{13}C) to verify organic moiety integrity, and inductively coupled plasma mass spectrometry (ICP-MS) for lithium quantification. Thermogravimetric analysis (TGA) can assess thermal stability .

Q. How should researchers design experiments to evaluate the ionic conductivity of Lithium, (5-methyl-2-furanyl)- in solid-state electrolytes?

  • Methodological Answer : Prepare pelletized samples via cold pressing (5–10 tons/cm2^2) and measure ionic conductivity using electrochemical impedance spectroscopy (EIS) across frequencies (0.1 Hz–1 MHz). Use blocking electrodes (e.g., gold or stainless steel) and control humidity (<1 ppm H2_2O). Calculate conductivity via the Arrhenius equation, ensuring activation energy (EaE_a) is derived from linear regression of log(σT) vs. 1/T plots. Compare results with known lithium-ion conductors (e.g., Li3_3N) for validation .

Advanced Research Questions

Q. What computational strategies are optimal for modeling the electronic structure and lithium diffusion pathways in Lithium, (5-methyl-2-furanyl)-?

  • Methodological Answer : Employ density functional theory (DFT) with the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) for exchange-correlation energy . Use the Vienna Ab Initio Simulation Package (VASP) with projector augmented-wave (PAW) pseudopotentials to account for core-electron interactions . For diffusion studies, apply the nudged elastic band (NEB) method to map minimum energy paths. Validate with hybrid functionals (e.g., HSE06) to address bandgap underestimation in GGA.

Key Parameters :

ParameterValue
Energy cutoff500–600 eV
k-point meshΓ-centered 4×4×4
Convergence criteria105^{-5} eV/atom for energy, 0.01 eV/Å for forces

Q. How can researchers resolve discrepancies between theoretical predictions and experimental electrochemical performance data?

  • Methodological Answer : Cross-validate computational models by:

  • Adjusting pseudopotentials (e.g., PAW vs. ultrasoft) to refine lithium binding energies .
  • Incorporating entropy contributions via quasi-harmonic approximation for voltage predictions.
  • Experimentally reassessing electrode-electrolyte interfaces using X-ray photoelectron spectroscopy (XPS) to detect surface passivation layers.
    • Case Study : If DFT predicts a high Li+^+ mobility but experimental EIS shows low conductivity, check for grain boundary resistance via focused ion beam (FIB)-SEM tomography or neutron diffraction .

Q. What advanced techniques optimize the synthetic yield and crystallinity of Lithium, (5-methyl-2-furanyl)- for high-rate battery applications?

  • Methodological Answer : Apply design of experiments (DoE) to optimize reaction parameters (temperature, solvent ratio, precursor purity). Use synchrotron-based XRD for real-time monitoring of crystallization dynamics. For enhanced crystallinity, employ spark plasma sintering (SPS) at 500–700°C under 50 MPa pressure. Pair with Rietveld refinement to quantify phase purity .

Q. Data Analysis and Theoretical Frameworks

Q. How should researchers integrate ab initio calculations with experimental data to predict the thermodynamic stability of Lithium, (5-methyl-2-furanyl)- under operational conditions?

  • Methodological Answer :

  • Compute formation energy (ΔHfΔH_f) using DFT and compare with phase diagrams generated via CALPHAD (CALculation of PHAse Diagrams).
  • Validate with in situ Raman spectroscopy during thermal cycling (25–300°C) to detect decomposition products.
  • Use machine learning (e.g., Bayesian optimization) to correlate synthetic conditions (e.g., annealing time) with stability metrics .

Q. What methodological frameworks guide the design of multi-scale models for Lithium, (5-methyl-2-furanyl)- in hybrid electrode architectures?

  • Methodological Answer : Adopt a hierarchical approach:

Atomistic Scale : DFT for Li+^+ migration barriers.

Mesoscale : Kinetic Monte Carlo (kMC) to simulate ion transport across grain boundaries.

Continuum Scale : Finite element analysis (FEA) to model electrode porosity effects.

  • Validation : Compare simulated charge-discharge curves with experimental data from coin cells (C-rates: 0.1C–5C) .

Properties

CAS No.

54783-53-8

Molecular Formula

C5H5LiO

Molecular Weight

88.1 g/mol

IUPAC Name

lithium;5-methyl-2H-furan-2-ide

InChI

InChI=1S/C5H5O.Li/c1-5-3-2-4-6-5;/h2-3H,1H3;/q-1;+1

InChI Key

YOTJXKVWIFOAJG-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1=CC=[C-]O1

Origin of Product

United States

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